Cas no 186644-16-6 (pent-4-yn-2-ylbenzene)

pent-4-yn-2-ylbenzene 化学的及び物理的性質
名前と識別子
-
- Benzene, (1-methyl-3-butynyl)-
- (pent-4-yn-2-yl)benzene
- pent-4-yn-2-ylbenzene
- F2147-2803
- 186644-16-6
- EN300-1863518
- Pent-4-yn-2-ylbenzene
- AKOS022623458
-
- インチ: InChI=1S/C11H12/c1-3-7-10(2)11-8-5-4-6-9-11/h1,4-6,8-10H,7H2,2H3
- InChIKey: AUIWPPHOKHFQMB-UHFFFAOYSA-N
計算された属性
- 精确分子量: 144.093900383Da
- 同位素质量: 144.093900383Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 143
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- XLogP3: 3.7
pent-4-yn-2-ylbenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2147-2803-10g |
pent-4-yn-2-ylbenzene |
186644-16-6 | 95%+ | 10g |
$4204.0 | 2023-09-06 | |
Life Chemicals | F2147-2803-5g |
pent-4-yn-2-ylbenzene |
186644-16-6 | 95%+ | 5g |
$3003.0 | 2023-09-06 | |
Enamine | EN300-1863518-0.05g |
(pent-4-yn-2-yl)benzene |
186644-16-6 | 95% | 0.05g |
$256.0 | 2023-09-18 | |
Enamine | EN300-1863518-0.1g |
(pent-4-yn-2-yl)benzene |
186644-16-6 | 95% | 0.1g |
$383.0 | 2023-09-18 | |
Enamine | EN300-1863518-5.0g |
(pent-4-yn-2-yl)benzene |
186644-16-6 | 95% | 5.0g |
$3189.0 | 2023-07-10 | |
Enamine | EN300-1863518-2.5g |
(pent-4-yn-2-yl)benzene |
186644-16-6 | 95% | 2.5g |
$2155.0 | 2023-09-18 | |
Enamine | EN300-1863518-10.0g |
(pent-4-yn-2-yl)benzene |
186644-16-6 | 95% | 10.0g |
$4729.0 | 2023-07-10 | |
1PlusChem | 1P01XITB-500mg |
(pent-4-yn-2-yl)benzene |
186644-16-6 | 95% | 500mg |
$1123.00 | 2023-12-19 | |
1PlusChem | 1P01XITB-50mg |
(pent-4-yn-2-yl)benzene |
186644-16-6 | 95% | 50mg |
$368.00 | 2023-12-19 | |
Enamine | EN300-1863518-10g |
(pent-4-yn-2-yl)benzene |
186644-16-6 | 95% | 10g |
$4729.0 | 2023-09-18 |
pent-4-yn-2-ylbenzene 関連文献
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
pent-4-yn-2-ylbenzeneに関する追加情報
Properties and Applications of Pent-4-yn-2-ylbenzene (CAS No. 186644-16-6)
Pent-4-yn-2-ylbenzene, with the chemical identifier CAS No. 186644-16-6, is a specialized organic compound that has garnered attention in the field of organic synthesis and material science due to its unique structural and electronic properties. This aromatic compound features a benzene ring substituted with a pent-4-ynyl group, which introduces a terminal alkyne functionality. The presence of this alkyne moiety makes it a versatile building block for the synthesis of more complex molecules, particularly in pharmaceuticals and advanced materials.
The molecular structure of Pent-4-yn-2-ylbenzene consists of a phenyl ring connected to a pentyl chain that terminates in an acetylene group. This configuration imparts distinct chemical reactivity, enabling various functionalization strategies that are valuable in synthetic chemistry. The compound’s ability to participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, makes it particularly useful in constructing biaryl systems, which are prevalent in many biologically active molecules.
In recent years, Pent-4-yn-2-ylbenzene has been explored for its potential applications in the development of organic electronic materials. The conjugated system formed by the benzene ring and the alkyne group can facilitate charge transport, making it a candidate for use in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic devices. Researchers have demonstrated its utility in creating novel polymers and small-molecule emitters with tunable optoelectronic properties.
One of the most compelling aspects of Pent-4-yn-2-ylbenzene is its role as a precursor in pharmaceutical synthesis. The terminal alkyne can be selectively modified through various reactions to introduce diverse pharmacophores. For instance, recent studies have shown its application in the synthesis of antiviral agents, where the alkyne group serves as an anchor for further functionalization to enhance binding affinity to target proteins. Additionally, the compound’s aromaticity contributes to its stability, making it a reliable intermediate in multi-step synthetic routes.
The synthesis of Pent-4-yn-2-ylbenzene typically involves palladium-catalyzed coupling reactions between propargyl halides or acetates with appropriate phenols or anilines. Advances in catalytic systems have improved the efficiency and selectivity of these reactions, allowing for scalable production under mild conditions. This accessibility has spurred interest in exploring its derivatives for applications beyond traditional organic synthesis.
In the realm of material science, Pent-4-yn-2-ylbenzene has been investigated for its potential as a monomer or dopant in conductive polymers. Its ability to form stable radicals due to the presence of both aromatic and alkyne functionalities makes it an attractive candidate for applications requiring high charge mobility. Furthermore, the compound’s solubility in common organic solvents enhances its processability, facilitating integration into various fabrication techniques used in nanotechnology.
Recent research has also highlighted the role of Pent-4-yn-2-ylbenzene in photoredox catalysis. The compound’s ability to undergo single-electron transfer (SET) reactions under visible light irradiation has opened new avenues for asymmetric synthesis and C–C bond formation. These findings are particularly significant for developing sustainable synthetic methodologies that minimize waste and energy consumption.
The compound’s unique electronic properties have not gone unnoticed by researchers working on molecular sensors and switches. By leveraging its tunable redox behavior, Pent-4-yn-2-ylbenzene derivatives have been designed to detect specific analytes with high sensitivity. Such applications are crucial in environmental monitoring and biomedical diagnostics, where real-time detection of pollutants or biomarkers is essential.
As computational chemistry techniques advance, Pent-4-ynylbenzene has become a subject of interest for theoretical studies aimed at understanding molecular interactions at a quantum level. Molecular dynamics simulations and density functional theory (DFT) calculations have provided insights into how this compound behaves in different environments, informing experimental design and optimizing reaction conditions.
The future prospects for Pent - 4 - yl - 2 - yl - benzene are promising, with ongoing research focusing on expanding its utility across multiple disciplines. Innovations in synthetic methodologies will continue to unlock new possibilities for this versatile compound, reinforcing its importance as a key intermediate in both academic research and industrial applications.
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